molecular formula C27H24N4O3S B2516120 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-N-(m-tolyl)-1,4-dihydropyridine-3-carboxamide CAS No. 865591-86-2

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-N-(m-tolyl)-1,4-dihydropyridine-3-carboxamide

Cat. No. B2516120
CAS RN: 865591-86-2
M. Wt: 484.57
InChI Key: JWKFLXJAQQRYMM-UHFFFAOYSA-N
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Description

The compound "5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-N-(m-tolyl)-1,4-dihydropyridine-3-carboxamide" is a complex molecule that likely falls within the class of furopyridines, which are heterocyclic compounds featuring a fused furan and pyridine ring system. The structure of this compound suggests it possesses a dihydropyridine core substituted with various functional groups, including a cyano group, a furan moiety, a thioether linkage, and a carboxamide group. These types of compounds are of interest due to their potential pharmacological activities and their use in various chemical transformations.

Synthesis Analysis

The synthesis of related furopyridine derivatives has been described in the literature. For instance, the preparation of 2-cyano and 3-cyano derivatives of various furopyridines involves the treatment of furopyridines with n-butyllithium and N,N-dimethylformamide to yield formyl derivatives, followed by dehydration to give the cyano compounds. These cyano compounds can be further hydrolyzed to carboxylic acids . Another approach involves the cyanation of furopyridine N-oxides using the Reissert-Henze method, followed by conversion of the cyano group to different substituents such as carboxamides, imidates, and carboxylates . These methods could potentially be adapted for the synthesis of the compound , with additional steps to introduce the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of furopyridine derivatives is characterized by the presence of a furan ring fused to a pyridine ring. The specific compound mentioned would have additional structural features, such as a cyano group at the 5-position, a methyl group at the 2-position, and a phenylaminoethylthio group at the 6-position. The presence of a carboxamide group linked to an m-tolyl group would also be a defining feature of its molecular structure. These substituents would influence the compound's electronic properties and reactivity .

Chemical Reactions Analysis

Furopyridine derivatives can undergo various chemical reactions. The cyano group can be transformed into carboxylic acids, amides, or esters through hydrolysis or other substitution reactions . The furan ring can participate in electrophilic aromatic substitution, and the dihydropyridine core can undergo oxidation and reduction reactions. The specific substituents on the compound would also dictate its reactivity in certain chemical environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound have not been detailed in the provided papers, furopyridine derivatives generally exhibit properties influenced by their heterocyclic structure and substituents. The presence of electron-withdrawing groups like the cyano group would affect the compound's acidity and basicity, while the dihydropyridine core could impact its redox behavior. The solubility, melting point, and stability of the compound would be determined by the nature of its substituents and the overall molecular architecture .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The development of novel synthetic methodologies for dihydropyridine derivatives, including variations that closely resemble the mentioned compound, focuses on exploring water-mediated synthesis techniques, non-linear optical (NLO) properties, and molecular docking analyses to understand their interaction with biological targets such as the inhibition of tubulin polymerization, which could indicate potential anticancer activity (Jayarajan et al., 2019).

  • Research on chromone-3-carboxamides and their reactions with cyanothioacetamide underlines the versatility and reactivity of cyano and thio substituted compounds, laying the groundwork for generating a wide range of heterocyclic structures that may have various applications, including biological activities (Kornev et al., 2019).

Biological Activities and Applications

  • The study of compounds with similar core structures has revealed their potential in biomedical applications, such as acting as antiprotozoal agents. These investigations involve understanding the compounds' interactions with DNA and their effects on protozoan pathogens, indicating a potential research avenue for our compound in antimicrobial or antiprotozoal studies (Ismail et al., 2004).

  • The exploration of thio- and furan-fused heterocycles focuses on synthesizing novel classes of compounds with potential for diverse applications, including pharmaceuticals. Such studies underscore the importance of understanding the synthetic versatility and biological relevance of thio-substituted dihydropyridines, which may extend to the specific compound (Ergun et al., 2014).

properties

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-17-8-6-11-20(14-17)31-26(33)24-18(2)29-27(21(15-28)25(24)22-12-7-13-34-22)35-16-23(32)30-19-9-4-3-5-10-19/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKFLXJAQQRYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(phenylamino)ethyl)thio)-N-(m-tolyl)-1,4-dihydropyridine-3-carboxamide

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